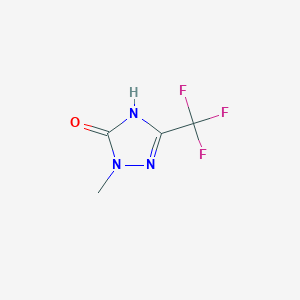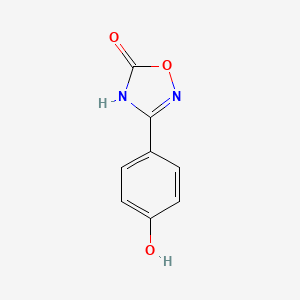
4-(2-Chloroethyl)oxane
説明
“4-(2-Chloroethyl)oxane” is a chemical compound with the CAS number 4677-19-4 . It has a molecular weight of 148.63 . The IUPAC name for this compound is 4-(2-chloroethyl)tetrahydro-2H-pyran .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H13ClO/c8-4-1-7-2-5-9-6-3-7/h7H,1-6H2 . This code provides a specific representation of the molecular structure of the compound.
Physical And Chemical Properties Analysis
“this compound” has a boiling point of 76-78 °C at 12 mmHg . It should be stored at 2-8°C .
科学的研究の応用
Water Contaminant Research
Research on 1,4-Dioxane, a compound used historically to stabilize chlorinated solvents, underscores the environmental impact and challenges associated with water contamination. It highlights the difficulty in removing such contaminants using common filtration techniques and emphasizes the need for alternative removal approaches. This area of research stresses the importance of understanding chemical interactions, environmental fate, and treatment technologies for emerging contaminants (Godri Pollitt et al., 2019).
Gas Separation Technologies
The development of stabilized room temperature ionic liquid membranes (SILMs) for gas separations, such as CO2/N2 and CO2/CH4, has been a significant focus. This research aims to establish benchmarks and understand the upper limits of SILM performance, which is critical for advancing separation technologies and the efficient use of resources (Scovazzo, 2009).
Remediation of Organic Pollutants
The use of controlled release materials (CRMs) for the long-term remediation of recalcitrant organic pollutants in groundwater presents a novel approach to address back diffusion, tailing, and rebound issues. This review discusses the production, applications, and effectiveness of CRMs, providing a comprehensive overview of strategies for sustainable groundwater remediation (O’Connor et al., 2018).
Catalytic Synthesis of Oxygenated Fuels
Research on polyoxymethylene dimethyl ethers (OME) as oxygenated fuels highlights the environmental and performance benefits of using such compounds in diesel engines. This area of study explores the reduction of hazardous exhaust emissions and the pursuit of efficient, selective synthesis processes for specific chain lengths of OME (Baranowski et al., 2017).
Safety and Hazards
特性
IUPAC Name |
4-(2-chloroethyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO/c8-4-1-7-2-5-9-6-3-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHQKKQUFZIKMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



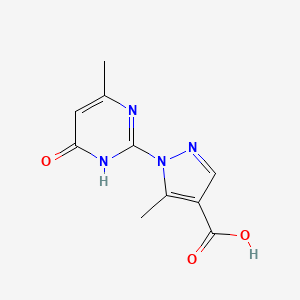
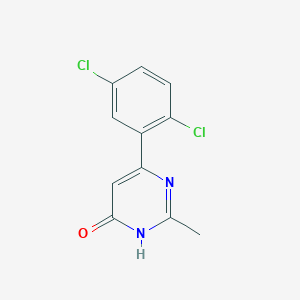
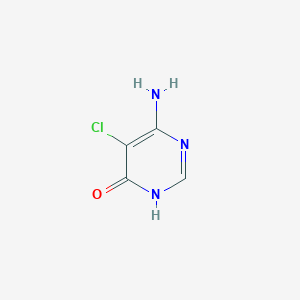


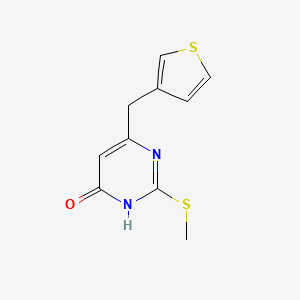
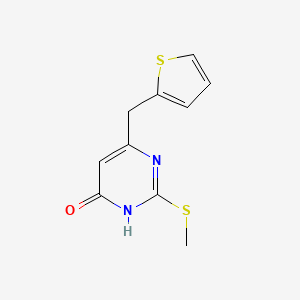
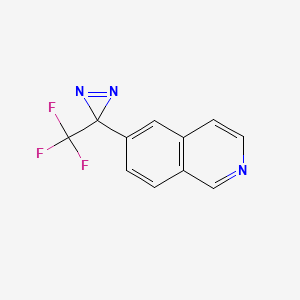
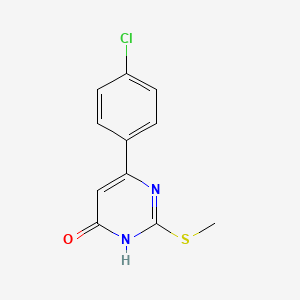
![3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL](/img/structure/B1489746.png)
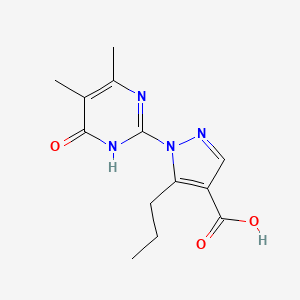
![4-ethyl-6-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B1489749.png)
